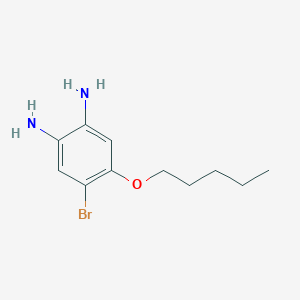

4-Bromo-5-(pentyloxy)benzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-pentoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-2-3-4-5-15-11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMRTEMXEBSDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C(=C1)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 4 Bromo 5 Pentyloxy Benzene 1,2 Diamine

Condensation Reactions with Carbonyl Compounds

The vicinal diamino functionality of 4-Bromo-5-(pentyloxy)benzene-1,2-diamine is primed for condensation reactions with compounds containing one or more carbonyl groups. These reactions typically proceed via initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration, leading to the formation of stable heterocyclic rings.

Formation of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazoles is a hallmark reaction of o-phenylenediamines. The reaction of this compound with various aldehydes or their equivalents is expected to yield 5-Bromo-6-(pentyloxy)-1H-benzimidazole derivatives. The reaction involves the condensation of the diamine with an aldehyde, which forms a Schiff base intermediate that subsequently undergoes cyclization and oxidation to the aromatic benzimidazole core. nih.gov Various catalysts, such as acids or oxidizing agents, can be employed to facilitate this transformation. nih.gov

For instance, the reaction of the analogous 4-bromo-o-phenylenediamine with aldehydes is a well-established method for producing 5-bromo-benzimidazoles. chemicalbook.com It is anticipated that this compound would react similarly, with the pentyloxy group remaining as a substituent on the benzene (B151609) ring of the resulting benzimidazole.

Table 1: Representative Conditions for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | R-CHO | Na₂S₂O₅ / DMF | 2-Substituted-5-bromo-6-(pentyloxy)-1H-benzimidazole |

| This compound | Benzaldehyde | p-Toluenesulfonic acid / Heat | 5-Bromo-2-phenyl-6-(pentyloxy)-1H-benzimidazole |

Note: This table is illustrative, based on analogous reactions of o-phenylenediamines.

Synthesis of Quinoxaline (B1680401) Analogues

Quinoxalines are another important class of heterocyclic compounds readily accessible from o-phenylenediamines. The reaction of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, is the most common route to quinoxaline derivatives. nih.gov This condensation reaction is typically straightforward and high-yielding, often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. nih.govnih.gov

The reaction of 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination, is a known route to 6-bromo-2,3-dichloroquinoxaline, a versatile intermediate. nih.gov Following this precedent, this compound would react with α-dicarbonyls to produce 6-Bromo-7-(pentyloxy)quinoxaline derivatives. The regiochemistry of the product would be determined by the specific dicarbonyl compound used.

Table 2: Expected Quinoxaline Synthesis from α-Dicarbonyls

| Reactant 1 | Reactant 2 (α-Dicarbonyl) | Solvent | Product |

|---|---|---|---|

| This compound | Glyoxal | Ethanol | 6-Bromo-7-(pentyloxy)quinoxaline |

| This compound | Benzil (1,2-diphenylethane-1,2-dione) | Acetic Acid | 6-Bromo-2,3-diphenyl-7-(pentyloxy)quinoxaline |

Note: This table is illustrative, based on analogous reactions of o-phenylenediamines. nih.govnih.gov

Generation of Schiff Bases (Imine Compounds)

The condensation of this compound with one equivalent of a suitable aldehyde or ketone can lead to the formation of Schiff bases, also known as imines. nih.gov If the reaction conditions are controlled carefully, it is possible to achieve mono-condensation at one of the amino groups, leaving the other amino group free for further functionalization. These resulting N-(aryl)-o-aminoanilines are valuable intermediates in organic synthesis.

The reaction typically involves heating the diamine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. nih.gov The formation of Schiff bases from substituted salicylaldehydes and various amines, including bromo-substituted anilines, is a widely used reaction to create ligands for metal complexes and compounds with potential biological activity. nih.govresearchgate.net

Reactions with Carboxylic Acids and their Derivatives

The Phillips method is a classical and widely used approach for synthesizing 2-substituted benzimidazoles, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., ester, acid chloride, or nitrile). nih.gov Heating this compound with a carboxylic acid, typically in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, would lead to the formation of the corresponding 2-substituted-5-bromo-6-(pentyloxy)-1H-benzimidazole. The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration.

Reactions with Diazonium Salts for Azo Compound Formation

The amino groups of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. However, due to the presence of two adjacent amino groups, this reaction can be complex, potentially leading to the formation of a benzotriazole (B28993) derivative via intramolecular cyclization of the initially formed diazonium salt.

Alternatively, the aromatic ring of this compound, being electron-rich due to the two amino groups and the pentyloxy group, could potentially undergo azo coupling with a stable diazonium salt. The position of coupling would be directed by the existing substituents. The spontaneous reaction of bromobenzene (B47551) diazonium ions with various substrates has been reported. rsc.org

Reactions with Thiocyanate (B1210189) Derivatives for Mercaptoimidazole Formation

The reaction of o-phenylenediamines with thiocyanate derivatives, such as potassium or ammonium (B1175870) thiocyanate, provides a route to 2-mercaptobenzimidazoles. This reaction typically involves the formation of a thiourea (B124793) intermediate by the reaction of one of the amino groups with the thiocyanate, followed by intramolecular cyclization to form the 2-mercaptobenzimidazole (B194830) ring. It is expected that this compound would react with a thiocyanate salt under acidic conditions to yield 5-Bromo-6-(pentyloxy)-1H-benzimidazole-2-thiol.

Oxidation and Reduction Pathways of Aromatic Diamines

The reactivity of aromatic diamines such as this compound in redox reactions is governed by the interplay of the electron-donating amine groups and the aromatic ring. The diamine moiety is generally susceptible to oxidation. The o-phenylenediamine core, for instance, has been identified as a key pharmacophore in certain contexts for its radical-trapping capabilities, which highlights its reactivity towards oxidative species. rsc.org This type of reactivity involves the amine groups in stabilizing radicals, a process that can prevent lipid hydroperoxidation. rsc.org In more general chemical oxidations, aromatic diamines can be converted to quinone-diimines, which are highly reactive intermediates that can subsequently polymerize.

The substituents on the benzene ring also influence the oxidation pathways. The pentyloxy group, an alkyl ether, is generally stable to oxidation. However, the benzylic position of alkyl chains on a benzene ring is susceptible to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which can cleave the chain to form a carboxylic acid. libretexts.orgyoutube.comlumenlearning.com While the pentyloxy group lacks a benzylic hydrogen directly on the ring, harsh oxidative conditions could potentially affect the ether linkage or the alkyl chain itself.

Regarding reduction, the aromatic ring of benzene derivatives can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation at high pressures and temperatures, often using a nickel catalyst. libretexts.org Milder conditions can selectively reduce other functional groups without affecting the aromatic ring. libretexts.org Another method for reducing aromatic rings is the Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol. youtube.comlibretexts.org For a molecule like this compound, which is typically synthesized by the reduction of a corresponding dinitro or nitro-amino precursor, the diamine itself is already in a reduced state. Further reduction would primarily target the aromatic ring.

Nucleophilic Substitution Reactions Involving Amine Groups

The two adjacent amine groups in this compound are nucleophilic and readily participate in a variety of chemical transformations. A prominent class of reactions for o-phenylenediamines is condensation with carbonyl-containing compounds to form heterocyclic systems, most notably benzimidazoles. rasayanjournal.co.in This reaction can be carried out with carboxylic acids, aldehydes, or ketones under various catalytic conditions. rasayanjournal.co.inresearchgate.netlookchem.com

The condensation with aldehydes, for example, can be promoted by catalysts such as lanthanum chloride, indium triflate, or even supported gold nanoparticles, often proceeding under mild, ambient conditions. researchgate.netmdpi.com The reaction with carboxylic acids and their derivatives is also a common route to 2-substituted benzimidazoles, sometimes requiring heat or microwave irradiation. rasayanjournal.co.inresearchgate.netnih.gov The general mechanism involves the initial formation of a Schiff base from one of the amine groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring.

Below is a table summarizing various conditions for the synthesis of benzimidazoles from o-phenylenediamines, which are applicable to this compound.

| Reactant | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehydes | Lanthanum chloride in acetonitrile | 2-Substituted benzimidazoles | researchgate.net |

| Aldehydes | Indium triflate (solvent-free) | 2-Substituted benzimidazoles | researchgate.net |

| Aldehydes | Au/TiO₂ in CHCl₃:MeOH | 2-Substituted benzimidazoles | mdpi.com |

| Carboxylic Acids | Heat or microwave irradiation | 2-Substituted benzimidazoles | rasayanjournal.co.inresearchgate.net |

| Carboxylic Acids | Ammonium chloride at 80-90°C | 2-Substituted benzimidazoles | rasayanjournal.co.in |

| Ketones | Heat, with potential C-C bond cleavage | 2-Substituted benzimidazoles | lookchem.com |

| Ethoxymethylene compounds | Ethanol | Aminomethylene derivatives | researchgate.net |

These reactions demonstrate the versatility of the diamine groups as nucleophiles, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. rasayanjournal.co.innih.gov

Polymeric and Oligomeric Transformations

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers and oligomers. The two amine groups can react with difunctional electrophiles to build a polymer backbone.

This compound can undergo polymerization reactions with various comonomers. A primary example is its use in the synthesis of polybenzimidazoles (PBIs). This is typically achieved through condensation polymerization with a dicarboxylic acid or its derivatives. The resulting polymer features repeating benzimidazole units. dtu.dk The specific substituents on the diamine monomer, such as the bromo and pentyloxy groups, are incorporated into the polymer structure and can significantly influence its properties. The pentyloxy group, for instance, can enhance solubility in organic solvents, which is often a challenge in the processing of rigid-rod polymers like PBI. dtu.dk The bromo substituent provides a reactive site for post-polymerization modification, allowing for further tuning of the polymer's properties or for crosslinking.

Copolymerization studies might involve reacting this compound with other diamines or using a mixture of dicarboxylic acids to create random or block copolymers. dtu.dk This strategy allows for fine-tuning of the thermal, mechanical, and chemical properties of the final material. dtu.dk

o-Phenylenediamines are key building blocks for conjugated polymers, where alternating single and multiple bonds along the polymer backbone lead to delocalized π-electron systems. Polybenzimidazoles are a prominent class of such polymers. dtu.dk The benzimidazole ring is an aromatic heterocycle, and its incorporation into a polymer chain creates a conjugated system.

The synthesis of PBIs from this compound and a dicarboxylic acid (e.g., isophthalic acid) would result in a conjugated polymer. The properties of this polymer would be directly influenced by the diamine's substituents.

| Monomer | Comonomer Example | Polymer Type | Potential Properties | Reference(s) |

| This compound | Isophthalic Acid | Polybenzimidazole (PBI) | Enhanced solubility, site for functionalization | dtu.dk |

| This compound | Terephthalic Acid | Polybenzimidazole (PBI) | High thermal stability, chemical resistance | dtu.dk |

The conjugated nature of these polymers imparts them with interesting optical and electronic properties. The benzimidazole unit is also amphoteric, meaning it can be protonated by acids or deprotonated by bases. dtu.dk This allows the polymer's properties to be modified by changing the pH, leading to the formation of cationic (polybenzimidazolium) or anionic (polybenzimidazolide) ionenes, which are of interest for applications such as ion-exchange membranes. dtu.dk

Spectroscopic Characterization Techniques for Structural Elucidation and Properties Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific experimental FT-IR absorption data for 4-Bromo-5-(pentyloxy)benzene-1,2-diamine is not available in published literature or databases. An analysis would typically identify characteristic vibrational frequencies for N-H bonds in the amine groups, C-H bonds of the aromatic ring and the aliphatic pentyloxy chain, C-O ether linkages, and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A detailed ¹H NMR spectrum with assigned chemical shifts (δ), coupling constants (J), and integration values for this compound is not available. Such a spectrum would be crucial for identifying the electronic environments of the aromatic protons, the protons of the pentyloxy group, and the amine protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Verified ¹³C NMR spectral data, which would confirm the carbon framework of this compound by showing distinct signals for each carbon atom in the molecule, is not publicly accessible.

Two-Dimensional NMR Techniques (e.g., HMQC, TOSCY) for Peak Assignment and Structural Confirmation

There are no available 2D NMR studies (e.g., COSY, HSQC, HMBC) for this compound. These advanced techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Due to the absence of these specific research findings, a detailed and accurate article that adheres to the user's outline and content requirements cannot be constructed.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis and fluorescence spectroscopy, provides valuable insights into the electronic structure and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gaps

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy π orbital to a higher energy π* orbital. The benzene (B151609) ring and its substituents—the bromo, pentyloxy, and two amino groups—all influence the energy of these transitions.

Generally, benzene exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker secondary band near 260 nm, all associated with the π-system of the ring. up.ac.za The presence of substituents significantly alters the positions and intensities of these bands. Depending on the electronic nature and relative positions of the substituents, shifts in the absorption maxima (λmax) can be observed. up.ac.za For disubstituted benzene derivatives, the extent of these shifts is dependent on whether the groups are electron-donating or electron-withdrawing. up.ac.za

The optical band gap (Eg) of a material can be estimated from the onset of its absorption spectrum using the Tauc plot method. This value is crucial for understanding the electronic properties of the material, particularly for applications in semiconductors and optoelectronics. Without experimental UV-Vis data for this compound, a precise optical band gap cannot be calculated.

Fluorescence Spectroscopy for Emission Properties and Quantum Yield

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the emission properties, including the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

The fluorescence characteristics of a molecule are highly dependent on its structure and environment. For example, studies on 1,3,4-thiadiazole (B1197879) analogues have shown interesting dual fluorescence effects that are sensitive to pH changes. nih.gov In these systems, fluorescence emission was observed at different wavelengths depending on the protonation state of the molecule. nih.gov

Specific fluorescence data, including emission maxima and quantum yield, for this compound are not available in the reviewed literature. However, it is known that 4-Bromo-1,2-diaminobenzene can serve as a precursor for fluorescent dipolar quinoxaline (B1680401) derivatives, which are noted for their emissive properties. chemicalbook.com This suggests that derivatives of this compound may also exhibit interesting fluorescence behavior.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. mkuniversity.ac.in

Powder X-ray Diffraction for Crystallinity Assessment

Powder X-ray diffraction (PXRD) is used to assess the crystallinity of a bulk sample. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. A crystalline sample will produce a characteristic diffraction pattern with sharp peaks, while an amorphous sample will produce a broad halo.

While no specific PXRD data for this compound has been reported in the available literature, this technique would be essential to confirm the crystalline nature of a synthesized batch of the compound.

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in This technique requires a single, high-quality crystal of the compound. The crystal is mounted on a diffractometer and rotated in an X-ray beam, and the resulting diffraction pattern is used to solve the crystal structure.

Although a crystal structure for this compound is not available, studies on related compounds demonstrate the utility of this technique. For example, the crystal structure of 4-Bromo-N-phenylbenzamide was determined to be triclinic with space group P-1. researchgate.net Such analyses provide detailed information on molecular conformation and packing in the solid state. researchgate.net

Microscopic Techniques for Morphological Characterization

Microscopic techniques are employed to visualize the surface topography and morphology of a material. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide high-resolution images of the sample's surface features, particle size, and shape.

No specific morphological studies using microscopic techniques for this compound were found in the surveyed literature. Such studies would be beneficial to understand the solid-state morphology of the compound, which can influence its physical properties and potential applications.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful technique for visualizing the morphology, size, and arrangement of materials at the nanoscale. In the context of a crystalline organic compound like this compound, TEM analysis would typically be applied to understand the crystal structure and any nanoscale features. For instance, if this compound were used to synthesize polymers or nanoparticles, TEM would be invaluable for characterizing the resulting structures.

A hypothetical TEM analysis of a material derived from this compound could involve dispersing a sample in a suitable solvent, depositing it onto a TEM grid (commonly made of carbon-coated copper), and allowing the solvent to evaporate. The electron beam of the microscope would then pass through the sample. The resulting images could reveal information about the shape and size distribution of any formed particles, the presence of any ordered domains in a polymeric material, or the lattice structure of crystalline domains.

Hypothetical Research Findings:

| Parameter | Hypothetical Observation | Implication |

| Particle Morphology | Should nanoparticles be synthesized using this compound, their shape (e.g., spherical, rod-like) would be determined. | Morphology influences the material's bulk properties. |

| Size Distribution | The average size and distribution of any synthesized nanoparticles would be measured. | Size is critical for applications in catalysis or electronics. |

| Crystallinity | High-resolution TEM could potentially reveal crystalline lattice fringes. | Provides insight into the packing of the molecules. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is another vital characterization technique that provides information about the surface topography and morphology of a sample. Unlike TEM, which provides a 2D projection, SEM offers a 3D-like image of the sample's surface. For a compound like this compound, SEM would be particularly useful for examining the morphology of its bulk crystalline form or the surface features of a film or coating made from a polymer derived from it.

In a typical SEM experiment, the sample would be mounted on a stub and coated with a thin layer of a conducting material, such as gold or palladium, to prevent charge buildup from the electron beam. The electron beam is then scanned across the surface, and the detected secondary or backscattered electrons are used to form an image. This would allow for the visualization of surface texture, crystal habits, and any defects present.

Hypothetical Research Findings:

| Parameter | Hypothetical Observation | Implication |

| Surface Topography | The texture of a film or the facets of a crystal could be observed. | Surface roughness can affect properties like adhesion or wettability. |

| Crystal Habit | The external shape of the crystals of the compound could be determined. | Provides clues about the internal crystal structure. |

| Porosity | If used in a porous material, the size and distribution of pores could be analyzed. | Porosity is crucial for applications in filtration or as a scaffold. |

Advanced Research Applications in Materials Science and Organic Synthesis

Role as Intermediates in Complex Organic Synthesis

The presence of two adjacent amino groups makes 4-Bromo-5-(pentyloxy)benzene-1,2-diamine an excellent starting material for the synthesis of a variety of complex organic molecules. This section details its application as a precursor for heterocyclic compounds and as a monomer for aromatic polyamides.

Precursors for Heterocyclic Compound Synthesis (e.g., Benzimidazoles, Quinoxalines)

The condensation of o-phenylenediamines with various reagents is a well-established method for the synthesis of nitrogen-containing heterocyclic compounds. This compound is a valuable precursor in these reactions, leading to the formation of functionalized benzimidazoles and quinoxalines.

Benzimidazoles: The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) yields 5-Bromo-6-(pentyloxy)benzimidazoles. This reaction typically proceeds through the formation of a Schiff base followed by intramolecular cyclization. The choice of the aldehyde or carboxylic acid determines the substituent at the 2-position of the benzimidazole (B57391) ring, allowing for the introduction of a wide range of functional groups. The resulting benzimidazole derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.

Quinoxalines: Quinoxalines are another important class of heterocyclic compounds that can be synthesized from this compound. The condensation reaction of this diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of 6-Bromo-7-(pentyloxy)quinoxalines. researchgate.netnih.govthieme-connect.denih.gov This reaction is often carried out under mild conditions and provides high yields of the desired quinoxaline (B1680401) products. researchgate.netnih.govthieme-connect.denih.gov The substituents on the α-dicarbonyl compound determine the substitution pattern on the pyrazine (B50134) ring of the quinoxaline system. These functionalized quinoxalines are investigated for their electronic and optical properties.

| Reactant | Heterocyclic Product | Key Features |

| Aldehydes/Carboxylic Acids | 5-Bromo-6-(pentyloxy)benzimidazoles | Versatile substitution at the 2-position. |

| α-Dicarbonyl Compounds | 6-Bromo-7-(pentyloxy)quinoxalines | High-yield synthesis of functionalized quinoxalines. researchgate.netnih.govthieme-connect.denih.gov |

Building Blocks for Aromatic Polyamides

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The diamine functionality of this compound allows it to be used as a monomer in polycondensation reactions with aromatic dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to produce novel aromatic polyamides.

The polycondensation reaction results in the formation of a polymer chain with repeating amide linkages. The presence of the bulky pentyloxy group and the bromine atom along the polymer backbone can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to unsubstituted aromatic polyamides. nih.govnih.gov This enhanced solubility is a significant advantage for the processing and fabrication of these polymers into films and fibers. Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. The thermal properties of these polyamides, such as their glass transition temperature and thermal decomposition temperature, are expected to be high, characteristic of aromatic polyamides. nih.govnih.gov

Contributions to Advanced Functional Materials

The unique electronic and structural features of this compound make it a valuable component in the design and synthesis of advanced functional materials, particularly for optoelectronic applications.

Conjugated Polymers and Oligomers for Optoelectronic Devices

The diamine can be a precursor to monomers used in the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electron systems and interesting electronic and optical properties. The pentyloxy group enhances solubility, which is crucial for solution-based processing of these materials.

In the context of OLEDs, derivatives of this compound can be incorporated into conjugated polymers that serve as the emissive layer or charge-transporting layers. The electronic properties of the polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by the specific structure of the repeating unit derived from the diamine. The bromine atom can be used as a handle for cross-coupling reactions to extend the conjugation length or to introduce other functional moieties that can influence the emission color and efficiency of the OLED device. For instance, the diamine can be converted into a quinoxaline-based monomer, which is a known electron-deficient unit. Incorporating such units into a polymer backbone can facilitate electron injection and transport in an OLED.

The principles that make these materials suitable for OLEDs also apply to their use in sensors and organic solar cells (OSCs). In chemical sensors, the interaction of an analyte with the conjugated polymer can induce a change in its optical or electrical properties, such as fluorescence quenching or a change in conductivity, enabling the detection of the analyte.

In OSCs, conjugated polymers derived from precursors like this compound can function as the electron-donor material in the active layer of the device. The pentyloxy side chain promotes solubility and can influence the morphology of the bulk heterojunction, which is critical for efficient charge separation and transport. The broad absorption and appropriate energy levels of the polymer are key factors in achieving high power conversion efficiencies in OSCs. The ability to chemically modify the polymer via the bromo substituent allows for the systematic optimization of these properties for improved solar cell performance.

| Application | Role of this compound Derivative | Key Advantages |

| OLEDs | Precursor to monomers for emissive or charge-transport layers. | Tunable electronic properties, potential for high efficiency. |

| Sensors | Active material in chemical sensors. | Signal transduction upon analyte interaction. |

| Organic Solar Cells | Precursor to electron-donor polymers. | Enhanced solubility, tunable energy levels, and morphology control. |

Fluorescent Materials and Probes for Chemical Detection (non-biological sensing)

The intrinsic electronic properties of the o-phenylenediamine (B120857) (OPD) scaffold, which forms the core of this compound, make it a valuable component in the design of fluorescent materials and probes for chemical detection. While direct studies on the photophysical properties of this compound are not extensively documented in publicly available literature, the behavior of related OPD derivatives provides a strong basis for understanding its potential in non-biological sensing applications.

The fundamental principle behind the use of many OPD-based probes lies in the modulation of their fluorescence upon interaction with an analyte. This can occur through several mechanisms, most notably photoinduced electron transfer (PET) and the formation of highly fluorescent heterocyclic compounds.

In a typical PET-based sensor, the electron-rich o-phenylenediamine moiety can act as an effective fluorescence quencher when tethered to a fluorophore. Current time information in Pasuruan, ID. Upon excitation of the fluorophore, the OPD unit can donate an electron to the excited state of the fluorophore, leading to a non-radiative decay pathway and thus, low fluorescence emission (an "off" state). The introduction of an analyte that interacts with the OPD group, for instance, by oxidation or binding, can inhibit this PET process. This inhibition "turns on" the fluorescence, providing a detectable signal. The electron-donating pentyloxy group on the benzene (B151609) ring of this compound is expected to enhance the electron-rich nature of the diamine, potentially making it an even more effective PET donor and thus a sensitive component in such probes.

Another well-established application of OPD derivatives is in the detection of various species through a reaction that forms a fluorescent product. For example, OPD and its derivatives are known to react with various analytes, such as certain metal ions or nitric oxide, to form products like phenazines or benzotriazoles, which are often highly fluorescent. Current time information in Pasuruan, ID.chemrxiv.orgyoutube.com The oxidation of OPD to 2,3-diaminophenazine, a strongly fluorescent compound, is a classic example that has been exploited for the development of sensors for various oxidants and metal ions like Cu²⁺ and Ag⁺. chemrxiv.orgyoutube.com

The substituents on the phenylenediamine ring, such as the bromo and pentyloxy groups in this compound, would be expected to modulate the photophysical properties of both the parent compound and its reaction products. For instance, halogen atoms like bromine can influence the emission wavelength and quantum yield of a fluorophore through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence. The bulky and electron-donating pentyloxy group can affect the solubility of the probe in different media and fine-tune the electronic properties of the aromatic system, thereby influencing the sensitivity and selectivity of the probe.

While specific data on this compound is scarce, the established reactivity and photophysical principles of the OPD core structure strongly suggest its utility as a building block for novel fluorescent probes in non-biological chemical detection.

Ligand Precursors in Coordination Chemistry

The two adjacent amino groups of this compound make it an excellent bidentate chelating ligand precursor for a wide range of metal ions. The coordination chemistry of the parent o-phenylenediamine is well-established, and it is known to form stable complexes with numerous transition metals. acs.org The introduction of substituents like the bromo and pentyloxy groups on the benzene ring can significantly modify the electronic and steric properties of the ligand, thereby influencing the stability, reactivity, and physical properties of the resulting metal complexes.

Redox-Active Ligands and Metal Reactivity Expansion

A particularly significant area of research involving o-phenylenediamine-type ligands is their use as "redox-active" or "non-innocent" ligands. Current time information in Pasuruan, ID.youtube.com Unlike classical ligands that simply act as electron-pair donors, redox-active ligands can actively participate in the redox chemistry of the metal complex by storing and releasing electrons. The o-phenylenediamine framework can be oxidized in one-electron steps to a radical semiquinoneimine and further to a quinonediimine form. This ability to exist in multiple, stable oxidation states allows the ligand to act as an electron reservoir, facilitating multi-electron transformations at the metal center that might otherwise be inaccessible.

For instance, a metal complex with an o-phenylenediamide ligand can undergo ligand-based oxidation, allowing the metal to formally maintain its oxidation state while the complex as a whole is oxidized. This property is crucial for expanding the reactivity of metals, including both early and late transition metals as well as main-group elements. Current time information in Pasuruan, ID. The electron-donating pentyloxy group in this compound would be expected to lower the oxidation potential of the ligand, making it easier to oxidize and enhancing its capacity to act as an electron source. Conversely, the electron-withdrawing bromo substituent would have an opposing electronic effect. The interplay of these two groups allows for the fine-tuning of the ligand's redox potential.

The use of redox-active o-phenylenediamine ligands has been demonstrated in various catalytic processes, including the activation of small molecules. For example, functionalized [2Fe-2S] clusters with o-phenylenediamide ligands have shown the ability to store multiple electrons and exhibit catalytic activity in the reduction of dinitrogen. Current time information in Pasuruan, ID. This highlights the potential of ligands derived from this compound to contribute to the development of novel catalysts for challenging chemical transformations.

Chelating Ligands and their Complexes

As a bidentate ligand, this compound can coordinate to a metal center through the nitrogen atoms of its two amino groups, forming a stable five-membered chelate ring. The formation of such chelate rings is entropically favored and leads to thermodynamically stable metal complexes. The parent o-phenylenediamine is known to form complexes with a variety of metals, including iron, cobalt, and nickel. acs.org

While specific complexes of this compound are not widely reported, the general coordination behavior of substituted o-phenylenediamines suggests that it would readily form stable chelates. The synthesis of such complexes would typically involve the reaction of the diamine with a suitable metal salt in an appropriate solvent. The resulting complexes could have various geometries, such as octahedral or square planar, depending on the metal ion and the presence of other ligands.

Applications in Supramolecular Chemistry and Polymer Science

The structural features of this compound, particularly its ability to form hydrogen bonds and its aromatic nature, suggest potential applications in the fields of supramolecular chemistry and polymer science.

Development of Noncovalent Organocatalysts

In the realm of organocatalysis, noncovalent interactions such as hydrogen bonding are fundamental to the activation of substrates. Bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile, are of particular interest. The o-phenylenediamine moiety is a known hydrogen-bond donor and has been incorporated into the design of such catalysts. mdpi.com

The two amino groups of this compound can act as a double hydrogen-bond donor, capable of binding to and activating electrophilic substrates. For example, in a Michael addition reaction, the diamine portion of a catalyst could activate an α,β-unsaturated carbonyl compound by forming hydrogen bonds with the carbonyl oxygen, thus lowering the LUMO of the electrophile and making it more susceptible to nucleophilic attack.

The development of chiral organocatalysts based on a 1,2-benzenediamine scaffold attached to a chiral backbone (such as (1R,2R)-cyclohexane-1,2-diamine) has been reported. mdpi.com These catalysts have been tested in asymmetric reactions, demonstrating that the o-phenylenediamine unit can effectively participate in catalysis. In such a catalyst derived from this compound, the bromo and pentyloxy substituents would reside in the catalytic pocket, influencing the steric and electronic environment around the active site. The pentyloxy group could also enhance the solubility of the catalyst in organic solvents, which is a practical advantage. While enantioselectivities with some benzenediamine-derived catalysts have been modest, the potential for fine-tuning the catalytic activity and selectivity through substitution on the aromatic ring remains an area for further exploration. mdpi.com

Self-Assembly of Discotic Mesogens and Liquid Crystalline Materials

There is currently no direct scientific literature available that describes the use of this compound in the self-assembly of discotic mesogens and liquid crystalline materials. However, based on the general principles of liquid crystal design, some inferences about its potential can be made.

Discotic liquid crystals are typically formed from flat, disc-like molecules that can self-assemble into ordered columnar structures. These materials are of interest for their applications in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their anisotropic charge transport properties.

The benzene ring of this compound could serve as a central core for the construction of a discotic mesogen. The pentyloxy group is a flexible alkyl chain, and the presence of such chains is a common feature in liquid crystalline molecules, as they contribute to the fluidity of the mesophases. The two amino groups and the bromo substituent offer sites for further chemical modification. By attaching more aromatic or aliphatic groups to the core, it might be possible to create larger, more disc-like molecules that could exhibit liquid crystalline behavior.

Furthermore, the hydrogen-bonding capability of the amino groups could play a role in directing the self-assembly of such molecules into ordered superstructures. Hydrogen bonding is a powerful tool in supramolecular chemistry for controlling the organization of molecules in the solid state and in liquid crystalline phases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-(pentyloxy)benzene-1,2-diamine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves alkylation of 4-bromo-1,2-diaminobenzene with pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key factors include:

- Temperature control (60–80°C) to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Critical Analysis : Competing reactions (e.g., over-alkylation) may occur if stoichiometry is not tightly controlled. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and pentyloxy groups). Aromatic protons appear downfield (δ 6.5–7.5 ppm), while pentyloxy protons show distinct δ 3.8–4.2 ppm (OCH₂) and δ 1.2–1.6 ppm (alkyl chain) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ and isotopic patterns (Br signature).

- IR : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and C-O-C (pentyloxy, ~1250 cm⁻¹) .

Q. How does the pentyloxy group influence the compound’s solubility and reactivity?

- Methodological Answer :

- The pentyloxy group enhances lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but less soluble in water.

- Electron-donating effects of the alkoxy group may activate the benzene ring for electrophilic substitution, though steric hindrance from the pentyl chain could limit reactivity at the 5-position .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Use SHELXL for refinement: Apply restraints for disordered pentyloxy chains and anisotropic displacement parameters for bromine .

- Validate with OLEX2 : Cross-check hydrogen bonding networks (e.g., NH₂⋯O interactions) and packing motifs .

- Example : A 2024 study resolved disorder in the pentyl chain by refining occupancy factors and applying thermal ellipsoid constraints .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) to simulate binding with targets like tyrosine kinases or DNA helicases, leveraging the bromine atom’s halogen-bonding potential .

- Limitation : Solvation effects and dynamic protein conformations may require MD simulations for accuracy .

Q. What are the challenges in synthesizing derivatives via cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos catalyst for introducing aryl groups at the 4-bromo position. Optimize base (Cs₂CO₃) and temperature (100–120°C) to avoid dehalogenation .

- Suzuki-Miyaura coupling : Challenges include competing protodebromination; mitigate with excess boronic acid and degassed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.